molecular formula C12H12ClN3 B2957533 2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine CAS No. 93669-49-9

2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine

Cat. No.: B2957533
CAS No.: 93669-49-9
M. Wt: 233.7
InChI Key: NAORTSZWMACGDB-UHFFFAOYSA-N
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Description

2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine is a chemical compound belonging to the pyrimidine class. It has gained significant attention in scientific research due to its potential biological activity and diverse applications. The compound’s molecular formula is C12H12ClN3, and it has a molecular weight of 233.7 g/mol .

Scientific Research Applications

2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine has various scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studying its effects on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not yet well-established.

    Industry: It may be used in the development of new materials and chemical processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine typically involves the reaction of 2,4-dichloropyrimidine with N,2,3-trimethyl-2H-indazol-6-amine in a mixture of water and methanol at temperatures ranging from 25 to 30°C for 24 hours . This method yields the desired compound with an efficiency of 86.7%.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, ensuring proper reaction conditions and purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the nature of the reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different substituents replacing the chlorine atom.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine include:

    2-chloro-N-(2,6-dimethylphenyl)acetamide: This compound has a similar structure but differs in the acetamide group.

    N-(2,6-Dimethylphenyl)chloroacetamide: Another structurally related compound with different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N,6-dimethyl-N-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c1-9-8-11(15-12(13)14-9)16(2)10-6-4-3-5-7-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAORTSZWMACGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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